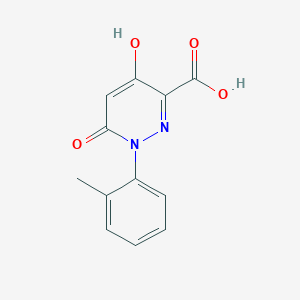

4-Hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Description

4-Hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a pyridazine derivative characterized by a 2-methylphenyl substituent at position 1, a hydroxyl group at position 4, and a carboxylic acid moiety at position 3. The dihydropyridazine core confers rigidity and hydrogen-bonding capacity, while the substituents influence electronic and steric properties.

Properties

IUPAC Name |

4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-7-4-2-3-5-8(7)14-10(16)6-9(15)11(13-14)12(17)18/h2-6,15H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJMOYQHPVIXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, typically using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-Hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its biological activity.

Materials Science: Utilized in the synthesis of novel materials with unique properties.

Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

Industry: Used in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Effects

The primary structural variations among analogs lie in the substituents on the phenyl ring at position 1 and the pyridazine core. Key modifications include:

- Electron-donating groups (e.g., methyl, methoxy) at para or ortho positions.

- Electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl).

- Bulkier substituents (e.g., phenoxyphenyl) altering steric interactions.

Table 1: Key Structural and Physical Properties of Selected Analogs

*Estimated based on structural analogs.

Functional and Pharmacological Implications

- Electron-donating substituents (e.g., methyl, methoxy):

- Electron-withdrawing substituents (e.g., F, Cl, CF₃): Increase acidity of the carboxylic acid group, influencing binding interactions .

- Steric effects :

- Ortho-substituted analogs (e.g., target compound) exhibit steric hindrance, which may limit rotational freedom and stabilize specific conformations .

Biological Activity

4-Hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H11N2O4

- Molecular Weight : 245.24 g/mol

- IUPAC Name : this compound

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. For instance, derivatives of dihydropyridine have shown the ability to scavenge free radicals effectively, suggesting that 4-hydroxy derivatives may also possess similar properties .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of pyridazine derivatives. In particular, this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar functionalities have shown moderate inhibition of AChE (IC50 values ranging from 1680 nM to 5610 nM), which could lead to enhanced cognitive function and protection against neurodegeneration .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. For example, derivatives containing phenyl groups have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves apoptosis induction and disruption of cellular proliferation pathways .

Study on Neuroprotective Effects

A study conducted by Wang et al. (2022) demonstrated that certain pyridazine derivatives can activate neuroprotective pathways by inhibiting AChE and reducing neuroinflammation. This was achieved through the modulation of the Nrf2 pathway, which plays a critical role in cellular defense mechanisms against oxidative stress .

| Compound | AChE Inhibition (IC50) | Neuroprotective Mechanism |

|---|---|---|

| Compound 1 | 1680 nM | Nrf2 activation |

| Compound 2 | 5610 nM | Free radical scavenging |

| 4-Hydroxy Derivative | TBD | TBD |

Study on Anticancer Activity

In another investigation, derivatives related to 4-hydroxy compounds were tested against HeLa and C6 cell lines. The results indicated that these compounds exhibited remarkable anticancer activity with IC50 values significantly lower than those of standard chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.